1-Phenyl-2-vinylcyclopropane

Descripción general

Descripción

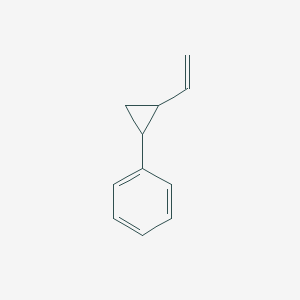

1-Phenyl-2-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and a vinyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both the phenyl and vinyl groups on the cyclopropane ring imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Phenyl-2-vinylcyclopropane can be synthesized through various methods. One common approach involves the cyclopropanation of styrene derivatives. For instance, the reaction of styrene with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, can yield this compound. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. Industrial methods often focus on cost-effective and environmentally friendly processes.

Análisis De Reacciones Químicas

Types of Reactions

1-Phenyl-2-vinylcyclopropane undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, potassium permanganate

Reduction: Palladium on carbon, hydrogen gas

Substitution: Nitric acid, bromine

Major Products Formed

Oxidation: Epoxides, ketones

Reduction: Ethyl-substituted cyclopropane

Substitution: Nitro- or halogen-substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Table 1: Summary of Chemical Reactions

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | m-Chloroperbenzoic acid | Epoxides, ketones |

| Reduction | Palladium on carbon | Ethyl-substituted cyclopropane |

| Substitution | Nitric acid, bromine | Nitro- or halogen-substituted phenyl derivatives |

Organic Synthesis

1-Phenyl-2-vinylcyclopropane serves as a crucial building block in organic synthesis. Its ability to undergo ring-opening reactions allows for the formation of complex molecular architectures. The compound is particularly valuable in synthesizing cyclopentanes and other cyclic compounds through various methods, including cyclopropanation of styrene derivatives using transition metal catalysts like rhodium or copper .

Biological Studies

In biological research, this compound is utilized as a probe to investigate enzyme-catalyzed reactions. Its interactions with cytochrome P450 enzymes are of particular interest, as they provide insights into drug metabolism and the pharmacological properties of its oxidation products .

Case Study: P450cam-Catalyzed Reactions

Research has demonstrated that this compound acts as a radical clock probe, allowing scientists to study the kinetics and mechanisms of radical formation during oxidation processes. This has implications for understanding how compounds behave in biological systems and their potential toxicity .

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and advanced materials. Its unique properties facilitate the development of polymers with specific characteristics through radical polymerization processes. The compound's reactivity also allows for thermal rearrangements that can lead to novel cyclic compounds suitable for various applications .

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in the synthesis of unique chemical intermediates |

| Polymer Production | Involved in creating novel polymeric materials |

| Advanced Materials | Facilitates the development of materials with tailored properties |

Thermal Rearrangements

The compound can undergo thermal rearrangements that yield products such as vinylcyclopentene derivatives. The temperature and substrate structure significantly influence these reactions, showcasing the compound's versatility .

Mecanismo De Acción

The mechanism of action of 1-phenyl-2-vinylcyclopropane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can participate in various chemical transformations, including cycloaddition and rearrangement reactions. The compound’s reactivity is influenced by the electronic effects of the phenyl and vinyl groups, which can stabilize or destabilize certain intermediates.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylcyclopropane: Lacks the vinyl group, resulting in different reactivity and applications.

2-Vinylcyclopropane: Lacks the phenyl group, leading to variations in chemical behavior.

1-Phenyl-2-methylcyclopropane:

Uniqueness

1-Phenyl-2-vinylcyclopropane is unique due to the presence of both the phenyl and vinyl groups on the cyclopropane ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Actividad Biológica

1-Phenyl-2-vinylcyclopropane (PhVCP) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and biological activities. This article explores the biological activity of PhVCP, focusing on its interactions with cytochrome P450 enzymes, potential applications in drug metabolism, and its reactivity in various chemical transformations.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a phenyl and a vinyl group. Its structure allows for unique reactivity patterns, particularly in radical and oxidative reactions.

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 enzymes (P450s) are crucial in the metabolism of various organic compounds, including drugs. PhVCP has been studied as a substrate for several P450 enzymes, notably P450cam, which catalyzes its oxidation.

Mechanism of Oxidation

Research indicates that PhVCP undergoes oxidation via a radical-cation mechanism when acted upon by P450cam. The oxidation leads to the formation of several metabolites, including:

- Epoxide : A cyclic ether formed through the reaction of PhVCP with oxygen.

- (trans-2-phenylcyclopropyl)acetaldehyde : A product resulting from the cleavage of the cyclopropane ring.

- trans-5-phenyl-2-penten-1,5-diol : An alcohol formed through further reactions involving the initial oxidation products .

The study highlighted that the stereoselectivity of these reactions varies significantly depending on the specific P450 enzyme involved. For example, P450terp exhibited high stereoselectivity, while P450BM-3 showed high turnover but low selectivity .

Drug Metabolism

Understanding how PhVCP interacts with P450 enzymes is essential for predicting its behavior in biological systems. The oxidation products may possess different pharmacological properties compared to the parent compound, which could influence their effectiveness and toxicity as drug candidates.

Case Studies

Several studies have explored the biological implications of PhVCP's metabolism:

- P450cam-Catalyzed Reactions : Research demonstrated that PhVCP acts as a radical clock probe, providing insights into the kinetics and mechanisms of radical formation during oxidation .

- Toxicology Assessments : The metabolites formed from PhVCP's oxidation have been evaluated for their potential toxicity. Understanding these pathways is crucial for assessing the safety of compounds that may be metabolized into reactive intermediates .

Reactivity and Chemical Transformations

PhVCP is also notable for its reactivity in thermal rearrangements and polymerization processes:

Thermal Rearrangements

PhVCP can undergo various thermal rearrangements, leading to products such as vinylcyclopentene derivatives. These reactions are influenced by temperature and substrate structure, highlighting the compound's versatility in synthetic applications .

Radical Polymerization

The radical polymerization behavior of PhVCP has been examined, showing potential applications in creating novel polymeric materials. This process involves initiating radicals that can lead to chain growth reactions, ultimately forming complex polymer structures .

Summary of Findings

The biological activity of this compound encompasses its interactions with cytochrome P450 enzymes, implications for drug metabolism, and reactivity in chemical transformations. Key findings include:

| Aspect | Details |

|---|---|

| Oxidation Products | Epoxide, (trans-2-phenylcyclopropyl)acetaldehyde, trans-5-phenyl-2-penten-1,5-diol |

| P450 Enzyme Interactions | Varies by enzyme; high stereoselectivity with P450terp vs. high turnover with P450BM-3 |

| Reactivity | Undergoes thermal rearrangements; potential for radical polymerization |

| Toxicological Relevance | Metabolites may exhibit different pharmacological effects; importance in drug safety assessments |

Propiedades

IUPAC Name |

(2-ethenylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-9-8-11(9)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIZCXOIOINPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939234 | |

| Record name | (2-Ethenylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-09-8 | |

| Record name | 1-Phenyl-2-vinylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Ethenylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.